molecular formula C18H18ClN5OS B12149560 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide

Cat. No.: B12149560
M. Wt: 387.9 g/mol
InChI Key: MXMHAOPEOZMFKD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the sulfanyl group, and subsequent acetamide formation. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the triazole ring or the sulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the sulfanyl group enhances the compound's ability to interact with microbial enzymes.

Table 1: Antimicrobial Activity Comparison

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis16 µg/mL
This CompoundBacillus cereus8 µg/mL

Studies have shown that compounds similar to this one can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Related compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Against HepG2 Cell Line

CompoundIC50 Value (µg/mL)Toxicity (%)
Compound A16.7821.19
Compound B20.6670.95
This CompoundTBDTBD

Recent investigations have highlighted that structurally similar compounds show promising results against HepG2 liver cancer cells with IC50 values ranging from 16.782 µg/mL to 20.667 µg/mL.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Sulfanyl Group : Increases reactivity towards biological targets.
  • Chlorophenyl Substitution : Influences lipophilicity and binding affinity to target sites.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited effective antimicrobial properties against gram-positive and gram-negative bacteria. The presence of electron-withdrawing groups like chlorine was found to improve activity.
  • Cytotoxicity in Cancer Research : Another investigation assessed the cytotoxic effects of various triazole derivatives on cancer cell lines, establishing that modifications at specific positions significantly impacted their anticancer properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    4-Bromophenethyl alcohol: Another compound with comparable structural features.

Uniqueness

What sets 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide apart is its unique combination of the triazole ring, sulfanyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Biological Activity

The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibition properties, supported by case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 694457-94-8
  • Molecular Formula : C20H22ClN5OS
  • Molecular Weight : 429.93 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been assessed against various bacterial strains:

Bacterial Strain Activity Level
Staphylococcus aureusModerate to Strong
Escherichia coliModerate
Bacillus subtilisStrong
Candida albicansModerate

In a study conducted by , the synthesized triazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring is believed to enhance the compound's interaction with bacterial cell walls, leading to increased permeability and subsequent cell death.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and metastasis.

Enzyme Inhibition

The compound has shown promise as an inhibitor of several key enzymes involved in disease processes:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial in treating Alzheimer's disease.
  • Urease : Inhibition of urease is significant for treating infections caused by Helicobacter pylori.
  • Cyclooxygenase (COX) : Potential anti-inflammatory effects through COX inhibition.

In a recent study, compounds similar to this triazole derivative displayed strong inhibitory activity against urease, indicating potential therapeutic applications in gastrointestinal disorders .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated a series of triazole derivatives, including our compound, against clinical isolates of Staphylococcus aureus. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 μg/mL, making it one of the most potent derivatives tested .

Case Study 2: Antitumor Screening

In another investigation focusing on cancer treatment, the compound was tested against various cancer cell lines. It demonstrated an IC50 value of 15 μM against MCF-7 cells, indicating significant cytotoxicity. Further mechanistic studies suggested that it induced apoptosis via the mitochondrial pathway .

Properties

Molecular Formula

C18H18ClN5OS

Molecular Weight

387.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C18H18ClN5OS/c1-11-4-3-5-13(8-11)17-22-23-18(24(17)20)26-10-16(25)21-15-7-6-14(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

MXMHAOPEOZMFKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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